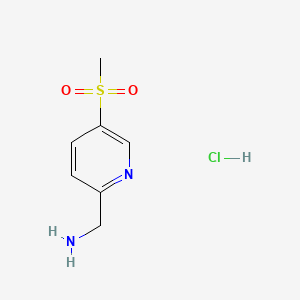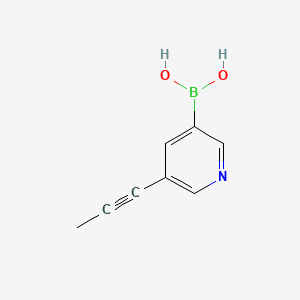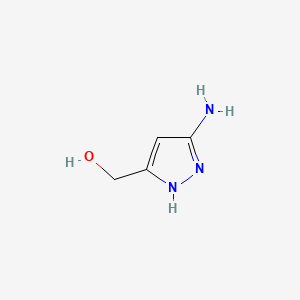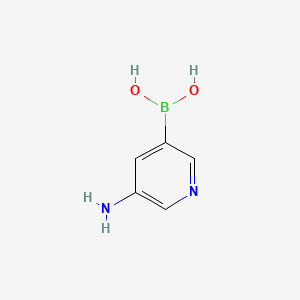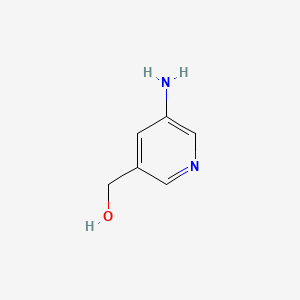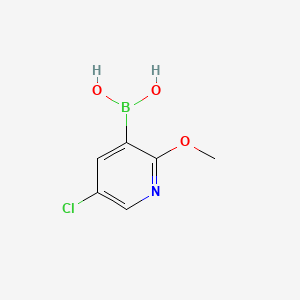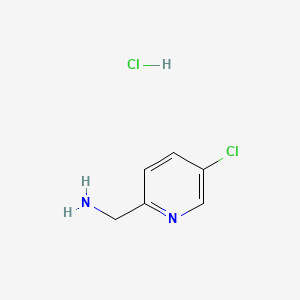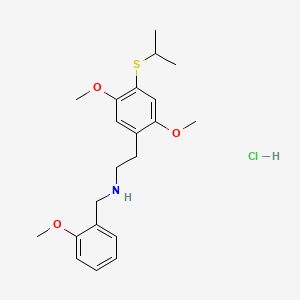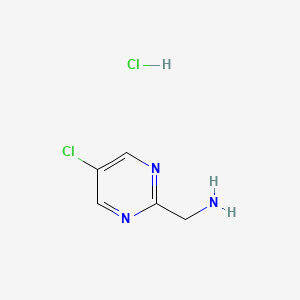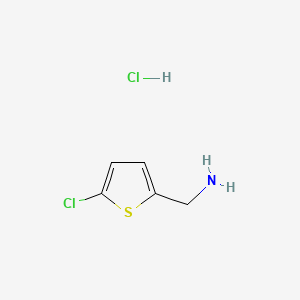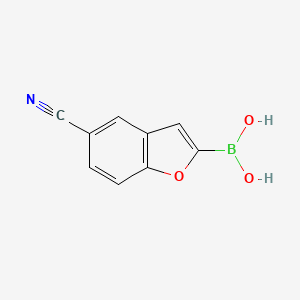
Decanoyl-10,10,10,d3-L-carnitine Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoyl-10,10,10,d3-L-carnitine Chloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The stable isotope labeling with deuterium (d3) allows for precise tracking and quantification in various analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decanoyl-10,10,10,d3-L-carnitine Chloride involves the esterification of L-carnitine with decanoic acid, followed by the introduction of deuterium atoms. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Decanoyl-10,10,10,d3-L-carnitine Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Decanoic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted carnitine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decanoyl-10,10,10,d3-L-carnitine Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of carnitine and its derivatives.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.
Mecanismo De Acción
Decanoyl-10,10,10,d3-L-carnitine Chloride functions by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Decanoyl-L-carnitine: A non-labeled version of the compound.
Octanoyl-L-carnitine: A shorter-chain analog.
Palmitoyl-L-carnitine: A longer-chain analog.
Uniqueness
Decanoyl-10,10,10,d3-L-carnitine Chloride is unique due to its stable isotope labeling, which allows for precise analytical applications. This labeling provides a significant advantage in research settings where accurate quantification and tracking are essential.
Propiedades
Número CAS |
1297271-50-1 |
|---|---|
Fórmula molecular |
C17H34ClNO4 |
Peso molecular |
354.93 |
Nombre IUPAC |
(3R)-3-(10,10,10-trideuteriodecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3; |
Clave InChI |
KETNUEKCBCWXCU-QNYOVWSSSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Sinónimos |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride-d3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


